
2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde
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Overview
Description
2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is an organic compound known for its unique structure and reactivity. This compound features a benzaldehyde core substituted with a hydroxy group and a dioxaborolane moiety, making it a valuable intermediate in organic synthesis and various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxybenzaldehyde and pinacolborane.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere.
Procedure: The mixture is heated to facilitate the formation of the boronate ester linkage, resulting in the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Large-scale reactors: to handle the reagents and catalysts efficiently.
Automated systems: to control reaction parameters such as temperature, pressure, and time.
Purification processes: like crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and organoboron reagents under mild conditions.
Major Products:
Oxidation: Quinones.
Reduction: Benzyl alcohol derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing drugs.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The compound exerts its effects through the following mechanisms:
Molecular Targets: The boronate ester moiety interacts with diols and other nucleophiles, forming stable complexes.
Pathways Involved: The aldehyde group can undergo nucleophilic addition reactions, while the hydroxy group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
- 4-Formylphenylboronic acid pinacol ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Comparison:
- Uniqueness: 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is unique due to its combination of functional groups, which allows for versatile reactivity and applications.
- Differences: Compared to similar compounds, it offers distinct reactivity patterns, particularly in forming stable boronate complexes and undergoing specific organic transformations.
This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields
Properties
IUPAC Name |
2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-8,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXXCDNEYPPDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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